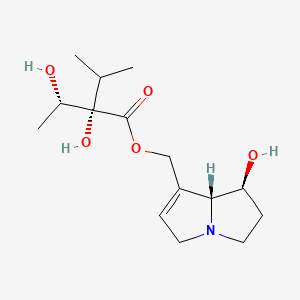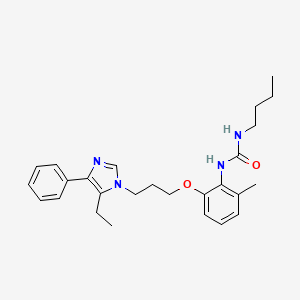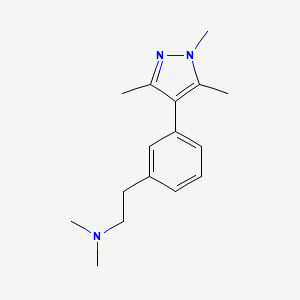
Echinatine
Overview
Description
Beta-melanocyte-stimulating hormone (Beta MSH) is an endogenous peptide hormone and neuropeptide. It is a type of melanocyte-stimulating hormone (MSH) produced from proopiomelanocortin (POMC). Beta MSH is an agonist of the melanocortin receptors MC1, MC3, MC4, and MC5 . It plays a significant role in regulating various physiological functions, including pigmentation, appetite, and energy homeostasis .
Mechanism of Action
Target of Action
Echinatine, a bioactive pyrrolizidine alkaloid , primarily targets the Hippo/Yes-Associated Protein (YAP) signaling pathway . This pathway plays a crucial role in regulating organ size by controlling cell proliferation and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting the activation of the Hippo/YAP signaling pathway . This inhibition is indicated by the suppression of mammalian sterile 20-like protein kinase 1, large tumor suppressor one, and YAP phosphorylation, and the promotion of YAP nuclear translocation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hippo/YAP signaling pathway . By inhibiting this pathway, this compound can exert antioxidant and anti-inflammatory activities . The downstream effects include the reduction of lactate dehydrogenase (LDH) release, the number of terminal deoxynucleotidyl transfer-mediated dUTP nick end-labeling (TUNEL)-positive cells, and caspase-3 activity .
Pharmacokinetics
barrelieri, which exhibits strong antioxidant activity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a marked decline of LDH and creatine kinase-myocardial band (CK-MB) levels in the serum and myocardium of myocardial ischemic/reperfusion (MI/R) rats . This compound treatment also restrains cardiomyocyte apoptosis in vivo and in vitro . These effects contribute to the cardioprotective effect of this compound against ischemia/reperfusion injury .
Action Environment
For instance, the prevalence of echinococcosis, a disease for which this compound is used as a treatment, is affected by natural environmental factors
Biochemical Analysis
Biochemical Properties
Echinatine interacts with various biomolecules in biochemical reactions. It has been found in association with this compound N-oxides and rinderine N-oxide, trichodesmine, or echimidine and echimidin N-oxid
Cellular Effects
This compound has been shown to exhibit effects on various types of cells. For instance, it has been employed to test its inhibitory effect on NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) and LPS-primed human peripheral blood mononuclear cells (hPBMCs) . The study revealed that this compound exhibited no cytotoxicity at doses below 100 μM in BMDMs but effectively influenced cell function .
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Beta MSH is synthesized from the prohormone proopiomelanocortin (POMC). The synthetic route involves the cleavage of POMC to produce beta-lipotropin, which is further fragmented to form gamma-lipotropin and beta-endorphin. Gamma-lipotropin is then cleaved to form Beta MSH . Industrial production methods typically involve recombinant DNA technology to produce Beta MSH in large quantities. This process includes the insertion of the gene encoding Beta MSH into a suitable expression system, such as bacteria or yeast, followed by fermentation, purification, and characterization .
Chemical Reactions Analysis
Beta MSH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Beta MSH can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
Beta MSH has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model peptide for studying protein folding and stability. In biology, Beta MSH is studied for its role in regulating pigmentation, appetite, and energy homeostasis. In medicine, it has potential therapeutic applications in treating conditions such as obesity, metabolic disorders, and skin pigmentation disorders . In the industry, Beta MSH is used in the development of cosmetic products aimed at enhancing skin pigmentation and reducing the appearance of scars .
Comparison with Similar Compounds
Beta MSH is one of the three types of melanocyte-stimulating hormones, the others being alpha-melanocyte-stimulating hormone (Alpha MSH) and gamma-melanocyte-stimulating hormone (Gamma MSH). While all three hormones are derived from proopiomelanocortin (POMC) and share similar functions, they differ in their amino acid sequences and receptor affinities . Alpha MSH is well-known for its role in skin pigmentation and has potent anti-inflammatory and immunomodulatory effects . Gamma MSH, on the other hand, has a more limited role in pigmentation but is involved in regulating blood pressure and sodium balance . Beta MSH is unique in its ability to regulate both pigmentation and appetite, making it a valuable target for therapeutic applications .
References
Properties
IUPAC Name |
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864145 | |
| Record name | (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-83-1 | |
| Record name | Echinatine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)



